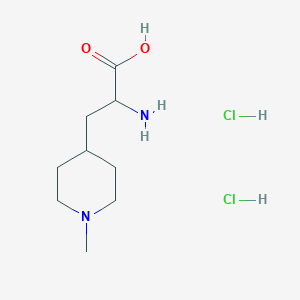
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride” is a compound with the CAS Number: 1481318-77-7 . It has a molecular weight of 186.25 and is stored at room temperature . The compound is in powder form . It was originally identified in the venom of the predatory snail Conus spp.
Molecular Structure Analysis
The InChI code for this compound is1S/C9H18N2O2/c1-11-4-2-7(3-5-11)6-8(10)9(12)13/h7-8H,2-6,10H2,1H3,(H,12,13) . This indicates that the compound contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 186.25 .Scientific Research Applications
Chemistry and Biological Activities
Research has identified various phenolic compounds, including Chlorogenic Acid (CGA), which exhibit significant biological and pharmacological effects. These compounds are abundant in green coffee extracts and tea. CGA, in particular, has been shown to possess antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system stimulating properties. Studies have indicated that CGA could regulate lipid metabolism and glucose in metabolic-related disorders, suggesting its potential in treating conditions such as hepatic steatosis, cardiovascular disease, diabetes, and obesity. Moreover, CGA's hepatoprotective effects have been observed in animals subjected to chemical or lipopolysaccharide-induced injuries, with its hypocholesterolemic influence potentially arising from altered nutrient metabolism, including amino acids, glucose, and fatty acids. This review highlights the necessity for further research on CGA to fully understand its biological and pharmacological effects, thereby enabling its practical use as a natural food additive to substitute synthetic antibiotics and reduce medicinal costs (Naveed et al., 2018).
Environmental Impact and Biodegradation
Concerns have been raised about the environmental presence and potential lethal effects of 2,4-dichlorophenoxyacetic acid (2,4-D) on non-target organisms. Research has shown that 2,4-D, widely used in agriculture, can cause toxic effects depending on the dose, frequency of exposure, and susceptibility of the host. The review critically evaluates the environmental fate, behavior, and eco-toxicological effects of 2,4-D, demonstrating its low concentration in surface waters in high-use regions. High concentrations have been detected in soil, air, and surface water around crop fields, suggesting the need for localized mitigation strategies to prevent environmental entry. The public may frequently be exposed to 2,4-D due to its application on home lawns and public parks. Various studies suggest sensitivity to 2,4-D exposure across several species and trophic levels, indicating the need for further exploration of its environmental impact, especially concerning low-level continuous exposure (Islam et al., 2017).
properties
IUPAC Name |
2-amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-11-4-2-7(3-5-11)6-8(10)9(12)13;;/h7-8H,2-6,10H2,1H3,(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISSSWYMOXBPSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(1-methylpiperidin-4-yl)propanoic acid;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-1-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2727506.png)
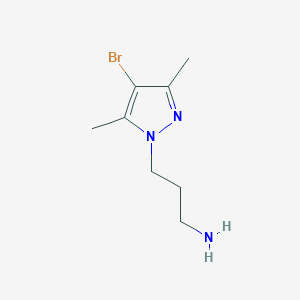
![3,4,5-triethoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2727509.png)

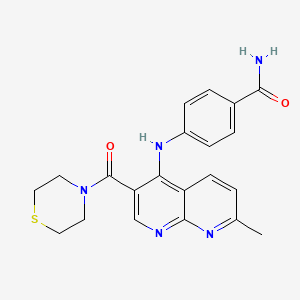

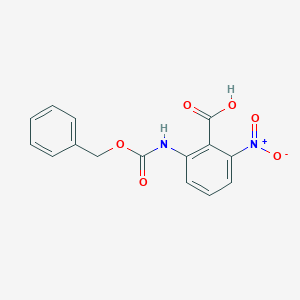
![methyl 2-(2-benzyl-5-oxopyrazolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2727520.png)
![3-(3-bromophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2727522.png)
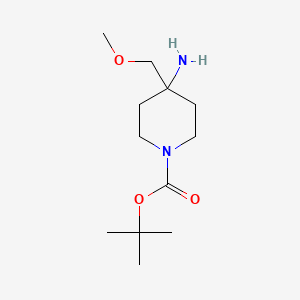
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2727524.png)
![N-(2-ethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2727525.png)
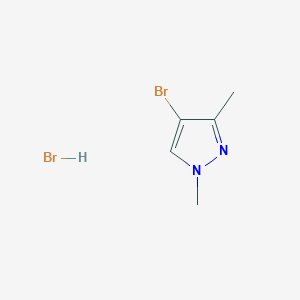
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)